Rucaparibphosphat

Übersicht

Beschreibung

Rucaparib phosphate is an oral small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3. It is primarily used as an anti-cancer agent, particularly for patients with recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA1 or BRCA2 mutations . The compound is known for its ability to interfere with DNA repair mechanisms in cancer cells, leading to cell death and reduced tumor growth .

Wissenschaftliche Forschungsanwendungen

Rucaparibphosphat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der PARP-Hemmung und DNA-Reparaturmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellzyklusregulation.

Medizin: Wird hauptsächlich in der Krebstherapie eingesetzt, insbesondere bei Ovarial- und Prostatakrebs mit BRCA-Mutationen. .

Industrie: Wird bei der Entwicklung neuer PARP-Inhibitoren und verwandter therapeutischer Mittel eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es PARP-Enzyme inhibiert, die eine entscheidende Rolle bei der DNA-Reparatur spielen. Durch die Blockierung der PARP-Aktivität verhindert die Verbindung die Reparatur von Einzelstrangbrüchen in der DNA, was zur Anhäufung von Doppelstrangbrüchen während der DNA-Replikation führt. Dies führt zu synthetischer Letalität in Krebszellen mit defekten Mechanismen der homologen Rekombination, wie z. B. solchen mit BRCA-Mutationen . Die Inhibition von PARP beeinflusst auch andere zelluläre Prozesse, einschließlich Transkription und Zellzyklusprogression .

Ähnliche Verbindungen:

Olaparib: Ein weiterer PARP-Inhibitor, der für ähnliche Indikationen eingesetzt wird, darunter Ovarial- und Brustkrebs mit BRCA-Mutationen.

Niraparib: Ein PARP-Inhibitor mit einem breiteren Indikationsspektrum, einschließlich Ovarial-, Eileiter- und Peritonealkrebs.

Talazoparib: Bekannt für seine potente PARP-Hemmung und in der Brustkrebstherapie eingesetzt

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen pharmakokinetischen Eigenschaften, darunter eine moderate orale Bioverfügbarkeit und die Möglichkeit, mit oder ohne Nahrung dosiert zu werden . Es hat auch ein überschaubares Sicherheitsprofil, wobei häufige Nebenwirkungen Müdigkeit und Übelkeit sind . Darüber hinaus hat this compound sowohl bei Ovarial- als auch bei Prostatakrebs Wirksamkeit gezeigt, was es zu einer vielseitigen Option in der Krebstherapie macht .

Wirkmechanismus

Rucaparib phosphate, also known as Rucaparib, is an oral small-molecule poly (ADP-ribose) polymerase (PARP) inhibitor . It has been indicated for patients with recurrent ovarian cancer in the maintenance and treatment settings and for patients with metastatic castration-resistant prostate cancer associated with a deleterious BRCA1 or BRCA2 mutation .

Target of Action

Rucaparib primarily targets PARP enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play an essential role in DNA repair . By targeting these genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib causes cancer cell death and reduces tumor growth .

Mode of Action

Rucaparib interacts with its targets (PARP enzymes) and inhibits their function . This inhibition leads to a unique effect known as synthetic lethality . In the presence of defects in the homologous recombination repair pathway (e.g., mutations in BRCA1 or BRCA2), the enzymatic inhibition of PARP proteins results in the accumulation of DNA damage and cell death .

Biochemical Pathways

The primary biochemical pathway affected by Rucaparib is the DNA repair pathway . By inhibiting PARP enzymes, Rucaparib disrupts the normal function of this pathway, leading to an accumulation of DNA damage in cancer cells . This accumulation of damage, particularly in cells with existing defects in DNA repair mechanisms, leads to cell death and a reduction in tumor growth .

Pharmacokinetics

Rucaparib has a moderate oral bioavailability and can be dosed with or without food . Steady state is reached following a 1-week treatment . Rucaparib is eliminated through both metabolism and excretion . A population pharmacokinetic analysis of Rucaparib revealed no effect of age, sex, race, or body weight . No starting dose adjustments were necessary for patients with mild-to-moderate hepatic or renal impairment .

Result of Action

The molecular and cellular effects of Rucaparib’s action primarily involve the induction of DNA damage in cancer cells . This damage, coupled with the cells’ inability to effectively repair it due to the inhibition of PARP enzymes, leads to cell death . This results in a reduction in tumor growth .

Biochemische Analyse

Biochemical Properties

Rucaparib phosphate interacts with poly (ADP-ribose) polymerase proteins (PARP-1, PARP-2, and PARP-3), inhibiting their function . It also inhibits the enzyme hexose-6-phosphate dehydrogenase (H6PD) .

Cellular Effects

Rucaparib phosphate influences cell function by inhibiting PARP proteins, which play a crucial role in DNA repair. By inhibiting these proteins, Rucaparib phosphate can induce DNA damage and cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .

Molecular Mechanism

Rucaparib phosphate exerts its effects at the molecular level by binding to PARP proteins and inhibiting their enzymatic activity. This inhibition prevents the PARP proteins from repairing DNA damage, leading to the accumulation of DNA damage and, ultimately, cell death .

Temporal Effects in Laboratory Settings

Rucaparib phosphate accumulates in plasma exposure after repeated administration of the approved 600-mg twice-daily dosage . Steady state is achieved after continuous twice-daily dosing for a week .

Dosage Effects in Animal Models

The effects of Rucaparib phosphate vary with different dosages in animal models. An exposure–response analysis revealed dose-dependent changes in selected clinical efficacy and safety endpoints .

Metabolic Pathways

Rucaparib phosphate is involved in the metabolic pathway of DNA repair, where it interacts with PARP proteins. It is eliminated through both metabolism and excretion .

Transport and Distribution

Rucaparib phosphate is transported and distributed within cells and tissues. In vitro studies suggested that Rucaparib phosphate inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Rucaparibphosphat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten Substituenten einzuführen . Der letzte Schritt beinhaltet die Bildung des Phosphatsalzes, um die Löslichkeit und Bioverfügbarkeit der Verbindung zu verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rucaparibphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändern kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion dehydroxylierte Verbindungen erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Olaparib: Another PARP inhibitor used for similar indications, including ovarian and breast cancers with BRCA mutations.

Niraparib: A PARP inhibitor with a broader range of indications, including ovarian, fallopian tube, and peritoneal cancers.

Talazoparib: Known for its potent PARP inhibition and used in breast cancer therapy

Uniqueness of Rucaparib Phosphate: Rucaparib phosphate is unique due to its specific pharmacokinetic properties, including moderate oral bioavailability and the ability to be dosed with or without food . It also has a manageable safety profile, with common adverse events being fatigue and nausea . Additionally, rucaparib phosphate has shown efficacy in both ovarian and prostate cancers, making it a versatile option in cancer therapy .

Eigenschaften

IUPAC Name |

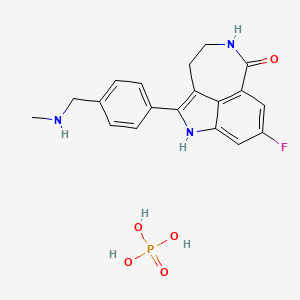

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCGJTKEKXUBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459868-92-9 | |

| Record name | Rucaparib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459868929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUCAPARIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M9955244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.